molecular formula C17H21BrClNO B14712588 1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide CAS No. 21270-21-3

1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide

Cat. No.: B14712588
CAS No.: 21270-21-3
M. Wt: 370.7 g/mol
InChI Key: JAVQXUPBJVGIQF-UHFFFAOYSA-M
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Description

1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide is a chemical compound with the molecular formula C17H21ClNO.Br and a molecular weight of 370.75 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Chemical Reactions Analysis

1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels at synaptic junctions, enhancing cholinergic transmission . The compound’s effects on other molecular pathways are still under investigation.

Comparison with Similar Compounds

1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide can be compared with other pyridinium salts, such as:

  • 1-methylpyridinium bromide
  • 1-ethylpyridinium bromide
  • 1-butylpyridinium bromide

These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical properties and applications.

Properties

CAS No.

21270-21-3

Molecular Formula

C17H21BrClNO

Molecular Weight

370.7 g/mol

IUPAC Name

1-[2-butan-2-yloxy-2-(3-chlorophenyl)ethyl]pyridin-1-ium;bromide

InChI

InChI=1S/C17H21ClNO.BrH/c1-3-14(2)20-17(13-19-10-5-4-6-11-19)15-8-7-9-16(18)12-15;/h4-12,14,17H,3,13H2,1-2H3;1H/q+1;/p-1

InChI Key

JAVQXUPBJVGIQF-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OC(C[N+]1=CC=CC=C1)C2=CC(=CC=C2)Cl.[Br-]

Origin of Product

United States

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